molecular formula C22H24FNO4 B6063812 methyl 4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}benzoate

methyl 4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}benzoate

Cat. No. B6063812
M. Wt: 385.4 g/mol
InChI Key: PEHMDOHNNFTFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as FMPB and is a member of the piperidine class of compounds.

Mechanism of Action

The exact mechanism of action of FMPB is not fully understood. However, it is believed that FMPB acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Additionally, FMPB has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
FMPB has been shown to have significant effects on the central nervous system. Studies have shown that FMPB produces dose-dependent analgesia in animal models of pain. Additionally, FMPB has been shown to have antitumor activity in vitro by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of FMPB is its potential as an analgesic and antitumor agent. Additionally, FMPB has a relatively simple synthesis method, making it accessible for laboratory experiments. However, one of the limitations of FMPB is its low yield, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on FMPB. One area of interest is the development of more efficient synthesis methods to improve the yield of FMPB. Additionally, further studies are needed to fully understand the mechanism of action of FMPB and its potential applications in the treatment of pain and cancer. Finally, the development of FMPB analogs with improved potency and selectivity could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of FMPB involves a multi-step process that starts with the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the acid chloride. The acid chloride then reacts with piperidine to form the corresponding amide. Finally, the amide is reacted with methyl 4-bromobenzoate to form FMPB. The overall yield of this synthesis method is approximately 45%.

Scientific Research Applications

FMPB has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research is its use as an analgesic. Studies have shown that FMPB has significant analgesic effects in animal models of pain. Additionally, FMPB has been shown to have antitumor activity in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 4-[[3-(3-fluoro-4-methoxybenzoyl)piperidin-1-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO4/c1-27-20-10-9-17(12-19(20)23)21(25)18-4-3-11-24(14-18)13-15-5-7-16(8-6-15)22(26)28-2/h5-10,12,18H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHMDOHNNFTFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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